molecular formula C21H27N3O4S B468474 2-(2,6-dimethylphenoxy)-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide CAS No. 712318-70-2

2-(2,6-dimethylphenoxy)-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide

Cat. No. B468474
CAS RN: 712318-70-2
M. Wt: 417.5g/mol
InChI Key: AUMXIAICJLEPEJ-UHFFFAOYSA-N
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Description

2-(2,6-dimethylphenoxy)-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide, also known as DMSA or DMSA-Piperazine, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound was first synthesized in the early 2000s and has since been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.

Mechanism of Action

The mechanism of action of 2-(2,6-dimethylphenoxy)-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide-Piperazine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in tumor growth and inflammation. Specifically, 2-(2,6-dimethylphenoxy)-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide-Piperazine has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells.
Biochemical and Physiological Effects:
2-(2,6-dimethylphenoxy)-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide-Piperazine has been shown to have a number of biochemical and physiological effects in laboratory experiments. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-(2,6-dimethylphenoxy)-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide-Piperazine has been shown to inhibit the migration and invasion of cancer cells, which can help to prevent the spread of cancer to other parts of the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(2,6-dimethylphenoxy)-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide-Piperazine in laboratory experiments is its relatively low toxicity compared to other chemotherapeutic agents. Additionally, 2-(2,6-dimethylphenoxy)-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide-Piperazine has been shown to be effective in inhibiting the growth of cancer cells that are resistant to other chemotherapeutic agents. However, one limitation of using 2-(2,6-dimethylphenoxy)-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide-Piperazine in laboratory experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are a number of potential future directions for research on 2-(2,6-dimethylphenoxy)-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide-Piperazine. One area of interest is the development of more efficient synthesis methods that can produce larger quantities of the compound. Additionally, further research is needed to fully understand the mechanism of action of 2-(2,6-dimethylphenoxy)-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide-Piperazine and its potential applications in the treatment of cancer and inflammatory diseases. Finally, there is a need for further studies to evaluate the safety and efficacy of 2-(2,6-dimethylphenoxy)-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide-Piperazine in human clinical trials.

Synthesis Methods

The synthesis of 2-(2,6-dimethylphenoxy)-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide-Piperazine involves a series of chemical reactions that begin with the reaction of 2,6-dimethylphenol with chloroacetyl chloride to form 2-(2,6-dimethylphenoxy)acetamide. The resulting compound is then reacted with 4-(4-methylpiperazin-1-yl)benzenesulfonyl chloride to yield the final product, 2-(2,6-dimethylphenoxy)-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide-Piperazine.

Scientific Research Applications

2-(2,6-dimethylphenoxy)-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide-Piperazine has been studied for its potential therapeutic applications in various fields of scientific research. It has been shown to exhibit antitumor activity in certain types of cancer cells, including breast, lung, and prostate cancer. Additionally, 2-(2,6-dimethylphenoxy)-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide-Piperazine has been studied for its potential use as an anti-inflammatory agent in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

2-(2,6-dimethylphenoxy)-N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S/c1-16-5-4-6-17(2)21(16)28-15-20(25)22-18-7-9-19(10-8-18)29(26,27)24-13-11-23(3)12-14-24/h4-10H,11-15H2,1-3H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUMXIAICJLEPEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-dimethylphenoxy)-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide

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